

# Itacitinib safety profile in severe renal impairment patients

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## Compound Focus: Itacitinib

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## Itacitinib Pharmacokinetics and Safety in Renal Impairment

The following table consolidates the key findings from a single-dose, open-label, parallel-group study that compared **Itacitinib** in participants with normal renal function, severe renal impairment (eGFR <30 mL/min/1.73 m<sup>2</sup> not on dialysis), and end-stage renal disease (ESRD) on hemodialysis [1] [2].

Parameter	Severe Renal Impairment (vs. Normal)	ESRD: Dosed Pre-Hemodialysis (vs. Normal)	ESRD: Dosed Post-Hemodialysis (vs. Normal)	Safety Summary
C <sub>max</sub> (Geometric Mean Ratio [90% CI])	1.65 [1.13 - 2.39] [1]	0.71 [0.49 - 1.03] [1]	0.83 [0.57 - 1.20] [1]	Well tolerated; only 3 grade 1 treatment-emergent adverse events were reported across the study [1].

Parameter	Severe Renal Impairment (vs. Normal)	ESRD: Dosed Pre-Hemodialysis (vs. Normal)	ESRD: Dosed Post-Hemodialysis (vs. Normal)	Safety Summary
AUC <sub>0-∞</sub> (Geometric Mean Ratio [90% CI])	2.23 [1.56 - 3.18] [1]	0.81 [0.57 - 1.16] [1]	0.95 [0.66 - 1.35] [1]	
Dosing Recommendation	No dose adjustment recommended [1].	Can be administered regardless of the timing of hemodialysis [1].	Can be administered regardless of the timing of hemodialysis [1].	

## Experimental Protocol Overview

The data in the table above were generated from a specific clinical study. Here is a detailed breakdown of its methodology [1]:

- **Study Design:** A single-dose, open-label, parallel-group study.
- **Participants & Grouping:**
  - **Normal renal function** (eGFR  $\geq 90$  mL/min/1.73 m<sup>2</sup>; n=10)
  - **Severe renal impairment** (eGFR  $< 30$  mL/min/1.73 m<sup>2</sup>, not on dialysis; n=8)
  - **End-stage renal disease (ESRD)** (eGFR  $< 30$  mL/min/1.73 m<sup>2</sup>, on hemodialysis; n=8). The ESRD group was studied in two periods: dosing 4 hours before a hemodialysis session and dosing 1 hour after a session.
- **Dosing:** All participants received a single 300 mg dose (3 x 100 mg sustained-release tablets) of **Itacitinib** after a medium-fat meal.
- **Pharmacokinetic Sampling:**
  - **Plasma:** Collected before dosing and up to 72 hours after dosing.
  - **Urine:** Collected from the normal and severe impairment groups over intervals up to 72 hours.
  - **Dialysate:** Collected during the hemodialysis session in the ESRD group.
- **Bioanalysis:** Plasma, urine, and dialysate samples were analyzed using validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods.

The workflow of this study design is illustrated below:

## Interpretation and Comparative Context

- **Mechanism of Clearance:** The study rationale notes that **renal elimination of Itacitinib is minimal**, with only about 8.4% of the dose excreted unchanged in the urine. Its elimination occurs primarily via oxidative metabolism mediated by cytochrome P450 (CYP) 3A [1].
- **Safety in a Broader JAKi Class:** A 2024 real-world study on other JAK inhibitors (like tofacitinib and baricitinib) in rheumatoid arthritis patients found that **JAKis as a class had the lowest drug retention rates due to adverse events in patients with moderate-to-severe renal impairment** compared to biologic DMARDs [3]. This highlights that **Itacitinib's non-renal clearance may offer a potential advantage** in this patient population, though cross-trial comparisons should be made cautiously.

## Conclusion for Clinical Practice

The available evidence indicates that:

- **No dose adjustment is recommended** for **Itacitinib** in patients with severe renal impairment or ESRD on hemodialysis [1].
- **Itacitinib** can be administered without regard to the timing of hemodialysis [1].
- The drug was well tolerated in the studied population, with a low incidence of mild adverse events [1].

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## References

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